molecular formula C12H12N5NaO6P B1602565 1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt CAS No. 103213-51-0

1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt

Cat. No.: B1602565
CAS No.: 103213-51-0
M. Wt: 376.22 g/mol
InChI Key: UDOSCLWTVXQDSN-UHFFFAOYSA-N
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Description

This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

The preparation of 1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt involves several synthetic routes and reaction conditions. One common method includes the reaction of 4-(4-methylpiperazin-1-yl)aniline with 4-methyl-3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-pyridin-3-ylpyrimidin-2-amine under suitable conditions to yield the final product . Industrial production methods may involve optimization of these reactions to improve yield and purity.

Chemical Reactions Analysis

1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound in the presence of nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential role in modulating biological pathways.

    Medicine: Preclinical studies have shown promising results for its use as a potential therapeutic agent for cancer treatment.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt can be compared with other similar compounds, such as:

  • **4-(4-methylpiperazin-1-yl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide
  • **4-(4-methylpiperazin-1-yl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide

These compounds share similar structural features but may differ in their specific biological activities and applications .

Properties

InChI

InChI=1S/C12H12N5O6P.Na/c18-3-6-8-9(23-24(19,20)22-8)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18H,3H2,(H,19,20);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOSCLWTVXQDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C5C(C(O4)CO)OP(=O)(O5)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N5NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585147
Record name PUBCHEM_16219310
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103213-51-0
Record name PUBCHEM_16219310
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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